molecular formula C6H8N2O3S B2365792 Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate CAS No. 253178-94-8

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate

Cat. No. B2365792
M. Wt: 188.2
InChI Key: YSIGWRLYUMSKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Scientific Research Applications

Synthesis and Pharmacological Potential

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate and its derivatives have been extensively studied in the context of their synthesis and potential pharmacological applications. For instance, Siddiqui et al. (2014) explored the synthesis of various derivatives and found them to be potential antibacterial agents against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of the α-chymotrypsin enzyme (Siddiqui et al., 2014).

Antidiabetic Properties

The research by Vijayan, Manju Pt, and Leyana Pn (2021) demonstrated the anti-diabetic properties of benzothiazole substituted oxadiazole derivatives, emphasizing the potential of these compounds in managing diabetes (Vijayan, Manju Pt, & Leyana Pn, 2021).

Anticancer Evaluation

Some studies have evaluated the anticancer potential of 1,3,4-oxadiazole derivatives. Salahuddin et al. (2014) found that certain derivatives were active against breast cancer cell lines, highlighting the potential of these compounds in cancer therapeutics (Salahuddin et al., 2014).

Antimicrobial Activities

Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, providing insights into their potential application in material sciences (Ammal, Prajila, & Joseph, 2018).

Structural and Computational Analysis

The crystal structure analysis of various derivatives, such as the study by Zareef, Iqbal, Arfan, and Parvez (2008), provides valuable information on the molecular arrangement and potential interactions of these compounds (Zareef, Iqbal, Arfan, & Parvez, 2008).

Future Directions

Oxadiazoles have established their potential for a wide range of applications and more up thrust is now placed on molecules for drug designing . They have been established themselves as potential high-energy core . Therefore, future research could focus on exploring the potential applications of “Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate” in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

methyl 2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-10-6(9)3-12-2-5-7-4-11-8-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIGWRLYUMSKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=NOC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.